(R)-isoindoline-1-carboxylic acid hydrochloride
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Overview
Description
Isoindoline is a heterocyclic organic compound that is a structural isomer of indoline. The term “isoindoline” usually refers to the parent compound, although it can also be used to describe the isoindoline structural motif . The hydrochloride form of a compound often refers to the hydrochloride salt, which is formed by the reaction of the parent compound with hydrochloric acid .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of levobupivacaine hydrochloride involves starting with readily available materials, utilizing a chiral separation process, and then conducting substitution and salting reactions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving a compound can be complex and depend on the specific structure and functional groups of the compound. For example, hydrochloric acid, a strong acid, can react with various substances .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include solubility, melting point, boiling point, and others .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOVZNYPOQII-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[C@@H](N1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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